1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea, also known as BIPU, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIPU belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- The compound was synthesized and characterized, with a focus on its crystalline structure and molecular interactions. The study utilized techniques like NMR, mass spectral analysis, and X-ray diffraction. The molecular structure showed specific interactions like C—H⋯π and Cg⋯Cg, contributing to the molecule's stability. Hirshfeld surface analysis was used to examine intermolecular interactions in the crystal's solid state (Naveen et al., 2018).
Synthesis and Characterization for Potential Applications
- Another study explored the preparation and characterization of a coumarin-substituted heterocyclic compound related to this chemical. This work is significant for understanding the compound's synthesis routes and potential applications in areas like material science and pharmacology (Abd-Almonuim et al., 2020).
Antimicrobial Applications
- Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, a related class of compounds, revealed their potential antimicrobial properties. This indicates possible applications of such compounds in developing new antimicrobial agents (Rani et al., 2014).
Potential in Medicinal Chemistry
- A study on virtual screening targeting the urokinase receptor highlighted the synthesis of a related analogue, which showed promise in breast cancer treatment. This suggests the compound's potential use in medicinal chemistry, particularly in cancer research (Wang et al., 2011).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-chlorophenyl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-3-1-2-11(8-12)14(21)6-7-19-17(22)20-13-4-5-15-16(9-13)24-10-23-15/h1-5,8-9,14,21H,6-7,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHBNLGOEBFHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea |
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